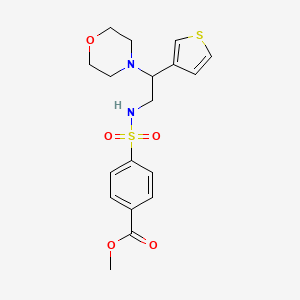

methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a sulfamoyl group. The sulfamoyl moiety is further functionalized with a 2-morpholino-2-(thiophen-3-yl)ethyl chain.

Properties

IUPAC Name |

methyl 4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-24-18(21)14-2-4-16(5-3-14)27(22,23)19-12-17(15-6-11-26-13-15)20-7-9-25-10-8-20/h2-6,11,13,17,19H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNDVYZVGVAHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.

Esterification: The 4-sulfamoylbenzoic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield methyl 4-sulfamoylbenzoate.

Attachment of the Morpholine-Thiophene Moiety: The final step involves the nucleophilic substitution reaction where the morpholine-thiophene moiety is introduced. This can be achieved by reacting methyl 4-sulfamoylbenzoate with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research into its pharmacokinetics and pharmacodynamics would be necessary to fully understand its medicinal potential.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with desired characteristics.

Mechanism of Action

The mechanism by which methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The morpholine ring and thiophene moiety could play crucial roles in binding to these targets, while the sulfamoyl group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate with structurally related compounds from diverse sources:

Key Structural Differences and Implications

Core Functional Groups: The target compound’s benzoate ester contrasts with LMM5/LMM11’s benzamide and oxadiazole core. The ester group may confer higher metabolic stability compared to amides but lower than sulfonylureas in herbicides . Unlike metsulfuron-methyl’s triazine-sulfonylurea backbone, the target’s morpholino-thiophene substituents suggest divergent targeting (e.g., enzyme inhibition vs. herbicide action) .

Substituent Effects: The morpholino group in the target compound likely improves water solubility, a critical advantage over LMM5/LMM11’s lipophilic benzyl/cyclohexyl groups . The thiophene moiety may enhance binding to biological targets through aromatic interactions, contrasting with the triazine ring’s role in herbicidal activity .

Spectroscopic Signatures: IR spectra of sulfamoyl-containing compounds (e.g., target, LMM5/LMM11) show characteristic S=O (~1250 cm⁻¹) and C=O (~1680 cm⁻¹) stretches. The absence of C=O in triazole-thiones [7–9] confirms cyclization . NMR data for the target would distinguish morpholino (δ 2.5–3.5 ppm for CH₂-N) and thiophene (δ 6.5–7.5 ppm for aromatic protons) signals from analogues .

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate, and how do they influence its reactivity and biological activity?

- Structural Features :

- The compound contains a sulfamoyl bridge linking a benzoate ester to a morpholino-thiophene ethyl group.

- The morpholino ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and modulates pharmacokinetics.

- The thiophene moiety contributes to π-π stacking interactions, potentially influencing binding to biological targets .

- Implications :

- The ester group (methyl benzoate) allows for prodrug strategies, where hydrolysis in vivo could release active carboxylic acid derivatives.

- The sulfamoyl group may act as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Stepwise Synthesis :

Coupling Reactions : Sulfamoyl bridges are typically formed via reaction of sulfonyl chlorides with amines. For example, coupling 4-(chlorosulfonyl)benzoic acid methyl ester with 2-morpholino-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in anhydrous DCM) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .

- Challenges :

- Steric hindrance from the morpholino-thiophene group may reduce reaction yields, necessitating optimized stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Key Techniques :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

- Methodological Considerations :

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate target engagement via competitive binding assays .

- Statistical Models : Use multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .

Q. What experimental strategies are recommended to assess the environmental fate and ecotoxicity of this compound?

- Environmental Impact Framework :

- Fate Studies : Measure biodegradation (OECD 301B test), hydrolysis half-life (pH 7.4, 25°C), and soil adsorption coefficients (Koc) .

- Ecotoxicity :

| Test Organism | Endpoint | Reference |

|---|---|---|

| Daphnia magna | 48h EC₅₀ | |

| Danio rerio (zebrafish) | Developmental toxicity |

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s therapeutic potential?

- SAR Strategies :

Fragment Replacement : Substitute the thiophene ring with other heterocycles (e.g., furan, pyrrole) to evaluate binding affinity changes .

Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., sulfamoyl group) using molecular docking (AutoDock Vina) and MD simulations .

Metabolic Stability : Introduce fluorinated analogs to reduce oxidative metabolism (e.g., replace morpholino with tetrahydropyran) .

Q. What experimental design principles should guide in vivo studies to evaluate efficacy and toxicity?

- Design Recommendations :

- Randomized Block Design : Assign treatment groups using stratified randomization based on weight/age to minimize bias .

- Dose Escalation : Use a logarithmic dose range (e.g., 1, 10, 100 mg/kg) to establish NOAEL (No Observed Adverse Effect Level) .

- Endpoint Selection : Include biomarkers (e.g., serum ALT/AST for hepatotoxicity) and histopathology .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.